molecular formula C21H24N2O3 B14882914 N-(3,4-dimethoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide

N-(3,4-dimethoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B14882914
M. Wt: 352.4 g/mol
InChI Key: AXJUBMHRDZYIPL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a complex structure with both indole and phenethylamine moieties, which are known for their biological activity. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 1-methyl-1H-indole-3-carboxylic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3,4-dimethoxyphenethylamine and the carboxylic acid group of 1-methyl-1H-indole-3-carboxylic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenethyl moiety can be oxidized to form corresponding quinones.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and phenethylamine structures can interact with various receptors and enzymes in the body, modulating their activity. This could involve binding to serotonin or dopamine receptors, inhibiting enzymes like monoamine oxidase, or interacting with ion channels.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide
  • N-(3,4-dimethoxyphenethyl)-2-(1H-indol-3-yl)acetamide
  • N-(3,4-dimethoxyphenethyl)-2-(1-methyl-1H-indol-2-yl)acetamide

Uniqueness

N-(3,4-dimethoxyphenethyl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to the specific substitution pattern on the phenethyl and indole moieties. This can result in distinct biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C21H24N2O3/c1-23-14-16(17-6-4-5-7-18(17)23)13-21(24)22-11-10-15-8-9-19(25-2)20(12-15)26-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,22,24)

InChI Key

AXJUBMHRDZYIPL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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